molecular formula C8H5F5O B6356250 2,3-Difluoro-6-(trifluoromethyl)anisole CAS No. 2088942-03-2

2,3-Difluoro-6-(trifluoromethyl)anisole

Cat. No. B6356250
CAS RN: 2088942-03-2
M. Wt: 212.12 g/mol
InChI Key: IJKOWCABHNJFFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-(trifluoromethyl)anisole, also known as DFTMA, is a fluorinated aromatic compound that has been used in a variety of scientific research applications. It is a colorless, odorless, liquid with a boiling point of 99.2°C and a melting point of -34°C. DFTMA has a low vapor pressure and is relatively non-volatile, making it an attractive compound for a variety of applications. DFTMA has been used in a variety of research applications, including synthesis, biochemistry, and physiology.

Scientific Research Applications

2,3-Difluoro-6-(trifluoromethyl)anisole has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of organic compounds, including heterocycles, polymers, and pharmaceuticals. It has also been used as a solvent for the extraction of natural products, such as essential oils. This compound has also been used in biochemistry and physiology research, as it has been found to be an effective inhibitor of certain enzymes, such as cytochrome P450.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(trifluoromethyl)anisole is not fully understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to the active sites of the enzymes and preventing them from catalyzing the reactions they normally catalyze. Additionally, this compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. It has been found to act as an inhibitor of certain enzymes, such as cytochrome P450, and as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer properties. Additionally, this compound has been found to increase the solubility of a variety of compounds, making them easier to extract from natural sources.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Difluoro-6-(trifluoromethyl)anisole in lab experiments include its low vapor pressure, low volatility, and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. The main limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research on 2,3-Difluoro-6-(trifluoromethyl)anisole include further investigation into its biochemical and physiological effects, as well as its potential applications in pharmaceuticals and medicine. Additionally, further research could be conducted into its use as a solvent for the extraction of natural products, as well as its potential uses as an antioxidant and anti-inflammatory agent. Finally, research could be conducted into its potential uses as a reagent in the synthesis of organic compounds.

Synthesis Methods

The synthesis of 2,3-Difluoro-6-(trifluoromethyl)anisole is relatively simple and can be accomplished using a variety of methods. The most common method is the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic acid in dichloromethane. This reaction yields this compound in high yield and purity. Other methods for the synthesis of this compound include the reaction of 2-chloro-3,6-difluorobenzaldehyde with trifluoromethanesulfonic anhydride or the reaction of 2-chloro-3,6-difluorobenzyl bromide with trifluoromethanesulfonic anhydride.

properties

IUPAC Name

1,2-difluoro-3-methoxy-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F5O/c1-14-7-4(8(11,12)13)2-3-5(9)6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKOWCABHNJFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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